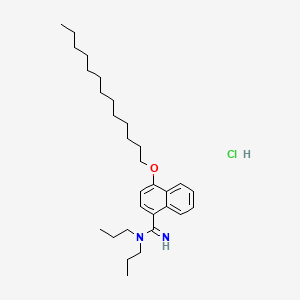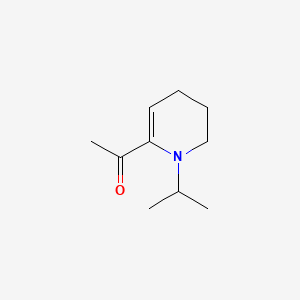
1-(1-propan-2-yl-3,4-dihydro-2H-pyridin-6-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-propan-2-yl-3,4-dihydro-2H-pyridin-6-yl)ethanone is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring, which is a six-membered ring containing one nitrogen atom, and an ethanone group attached to the sixth position of the ring
准备方法
The synthesis of 1-(1-propan-2-yl-3,4-dihydro-2H-pyridin-6-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dihydro-2H-pyridine with an appropriate alkylating agent, such as isopropyl bromide, under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom in the pyridine ring attacks the alkylating agent, resulting in the formation of the desired product.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
1-(1-propan-2-yl-3,4-dihydro-2H-pyridin-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically results in the formation of a ketone or carboxylic acid derivative.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of an alcohol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid, while reduction may produce an alcohol.
科学研究应用
1-(1-propan-2-yl-3,4-dihydro-2H-pyridin-6-yl)ethanone has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: In biological research, the compound is studied for its potential effects on various biological pathways. It may serve as a lead compound for the development of new drugs or as a tool for studying specific biological processes.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may be investigated for its efficacy in treating certain diseases or conditions.
Industry: In industrial applications, the compound may be used in the production of specialty chemicals or as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 1-(1-propan-2-yl-3,4-dihydro-2H-pyridin-6-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
1-(1-propan-2-yl-3,4-dihydro-2H-pyridin-6-yl)ethanone can be compared with other similar compounds, such as:
Ethanone, 1-(3,4-dihydro-6-methyl-2H-pyran-2-yl): This compound features a pyran ring instead of a pyridine ring, leading to different chemical and biological properties.
2H-Pyran, 3,6-dihydro-4-methyl-2-(2-methyl-1-propenyl): Another similar compound with a pyran ring and different substituents, resulting in unique reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C10H17NO |
|---|---|
分子量 |
167.25 g/mol |
IUPAC 名称 |
1-(1-propan-2-yl-3,4-dihydro-2H-pyridin-6-yl)ethanone |
InChI |
InChI=1S/C10H17NO/c1-8(2)11-7-5-4-6-10(11)9(3)12/h6,8H,4-5,7H2,1-3H3 |
InChI 键 |
HFNDWXJJXMWXDI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1CCCC=C1C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxomagnesium](/img/structure/B13830171.png)
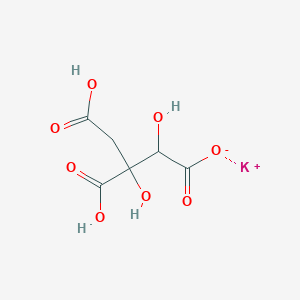
![N-[2-(Chloroacetyl)-5-(4-morpholinyl)phenyl]acetamide](/img/structure/B13830189.png)
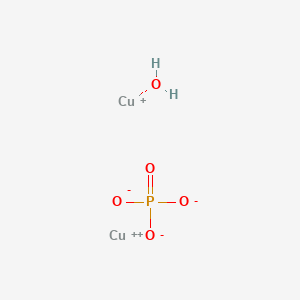
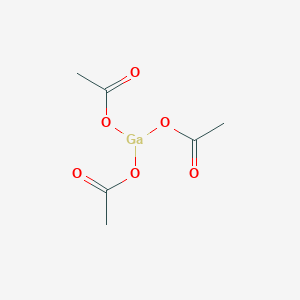
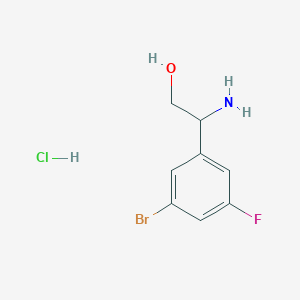
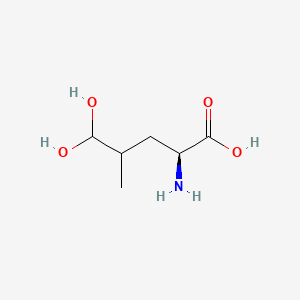
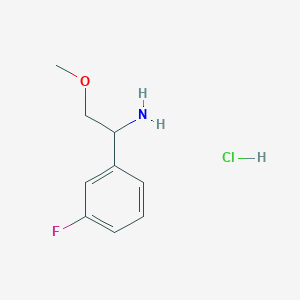

![2-[5-[2-[[bis(pyridin-2-ylmethyl)amino]methyl]-N-methylanilino]-2-chloro-6-hydroxy-3-oxoxanthen-9-yl]benzoic acid](/img/structure/B13830228.png)
![3-Benzhydryloxy-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B13830236.png)
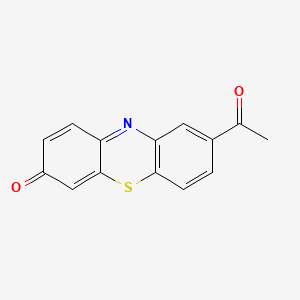
![1,3-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B13830244.png)
